molecular formula C10H11ClO3 B1583226 Ethyl 2-(3-chlorophenoxy)acetate CAS No. 52094-98-1

Ethyl 2-(3-chlorophenoxy)acetate

Cat. No. B1583226
CAS RN: 52094-98-1
M. Wt: 214.64 g/mol
InChI Key: HBPWQKZOBIRMFA-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chlorophenoxy)acetate is a chemical compound with the CAS Number: 52094-98-1 . Its molecular weight is 214.65 .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(3-chlorophenoxy)acetate is represented by the InChI code: 1S/C10H11ClO3/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9/h3-6H,2,7H2,1H3 . This indicates that the molecule consists of an ethyl group (C2H5) attached to an acetate group (C2H3O2) which is further connected to a 3-chlorophenoxy group (C6H4ClO).


Physical And Chemical Properties Analysis

Ethyl 2-(3-chlorophenoxy)acetate has a molecular weight of 214.65 .

Scientific Research Applications

Analytical Methods Development

Ethyl 2-(3-chlorophenoxy)acetate is often analyzed in toxicological studies due to its presence in various chemical compounds. Osterloh, Lotti, and Pond (1983) reported a case of a fatal overdose involving chlorophenoxyacetic acids, where methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography/Nitrogen Phosphorus Detection (GC/NPD) were developed for measuring chlorophenoxy acetic acids and related compounds. These analytical methods are crucial for identifying and quantifying the presence of such compounds in biological samples, providing a foundation for further toxicological assessment and forensic investigation (Osterloh, Lotti, & Pond, 1983).

Environmental and Health Impact Studies

Ethyl 2-(3-chlorophenoxy)acetate and related compounds have been the subject of environmental and health impact studies. Smith, Pearce, Fisher, Giles, Teague, and Howard (1984) conducted a case-control study in New Zealand to explore the relationship between exposure to phenoxyherbicides, including chlorophenoxyacetic acids, and soft tissue sarcoma. Although the study did not conclusively establish a relationship, it highlighted the need for further research to understand the potential health risks associated with exposure to these chemicals (Smith et al., 1984).

Investigation of Hematological Effects

The hematological effects of related compounds, such as 2-ethoxy ethyl acetate, have been investigated to understand their impact on human health. Loh, Shih, Liou, Lin, Hsieh, Chen, and Liao (2003) studied the hematological effects in workers exposed to 2-ethoxy ethyl acetate, finding that exposure led to hematological toxicity, including anemic conditions in highly exposed female workers. This research provides insights into the potential health risks associated with exposure to ethoxy compounds, contributing to the broader understanding of the safety profile of related chemicals (Loh et al., 2003).

properties

IUPAC Name

ethyl 2-(3-chlorophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPWQKZOBIRMFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352765
Record name ethyl 2-(3-chlorophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-chlorophenoxy)acetate

CAS RN

52094-98-1
Record name ethyl 2-(3-chlorophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Acetone (320 ml), 75 g (450 mmol) of ethyl bromoacetate, and 40.0 g (310 mmol) of 3-chlorophenol were mixed together, then 69.8 g (505 mmol) of potassium carbonate was added. The mixture was mechanically stirred and heated to reflux for 4 h, and after cooling to room temperature, was poured into 350 mL of ethyl acetate. To this was then cautiously added 400 mL of 1M HCl, taking care to avoid excess foaming. The layers were separated and the aqueous layer was extracted with portions of ethyl acetate (3×200 mL). The combined organic layers were dried over MgSO4, filtered, concentrated, and the resulting solid was recrystallized from hexane to afford 58 g (87%) of 10 as a white solid, m.p.=39-40° C. 1H NMR δ 7.20-7.08 (m, 1 H), 6.95-6.82 (m, 2 H), 6.75-6.70 (m, 1 H), 4.53 (s, 2 H), 4.21 (q, J=7.2 Hz, 2 H), 1.23 (t, J=7.2 Hz, 3 H).
Quantity
69.8 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Three
Quantity
75 g
Type
reactant
Reaction Step Four
Quantity
40 g
Type
reactant
Reaction Step Four
Quantity
320 mL
Type
solvent
Reaction Step Four
Name
Yield
87%

Synthesis routes and methods II

Procedure details

Acetone (320 ml), 75 g (450 mmol) of ethyl bromoacetate, and 40.0 g (310 mmol) of 3-chlorophenol were mixed together, then 69.8 g (505 mmol) of potassium carbonate was added. The mixture was mechanically stirred and heated to reflux for 4 h, and after cooling to room temperature, was poured into 350 mL of ethyl acetate. To this was then cautiously added 400 mL of 1M HCl, taking care to avoid excess foaming. The layers were separated and the aqueous layer was extracted with portions of ethyl acetate (3×200 mL). The combined organic layers were dried over MgSO4, filtered, concentrated, and the resulting solid was recrystallized from hexane to afford 58 g (87%) of 10 as a white solid, m.p.=39°-40° C. 1H NMR δ 7.20-7.08 (m, 1H), 6.95-6.82 (m, 2H), 6.75-6.70 (m, 1H), 4.53 (s, 2H), 4.21 (q, J=7.2 Hz, 2H), 1.23 (t, J=7.2 Hz, 3H).
Quantity
69.8 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Three
Quantity
75 g
Type
reactant
Reaction Step Four
Quantity
40 g
Type
reactant
Reaction Step Four
Quantity
320 mL
Type
solvent
Reaction Step Four
Name
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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